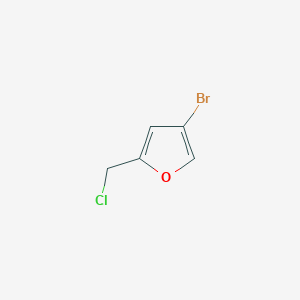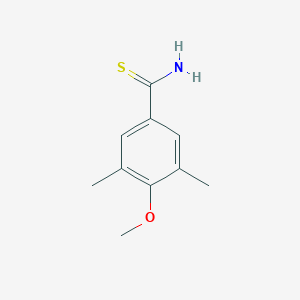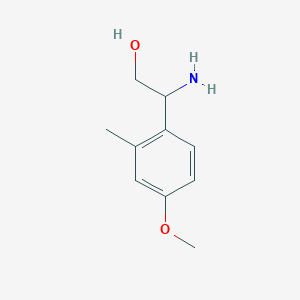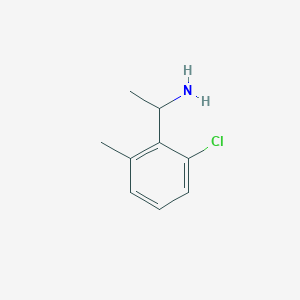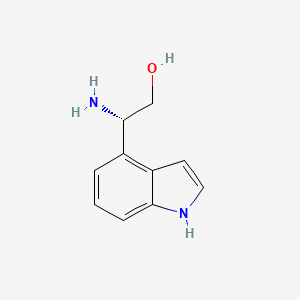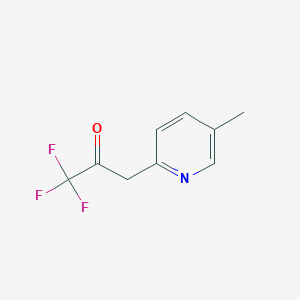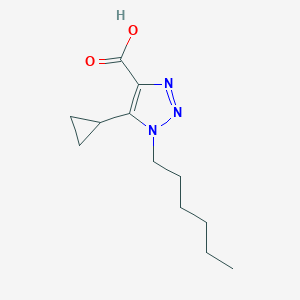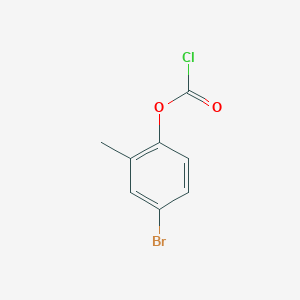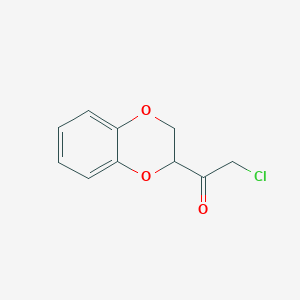
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone typically involves the chlorination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for 2-3 hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF) are used under inert atmosphere conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, or chromium trioxide (CrO₃) in acetic acid are used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid.
科学的研究の応用
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases like Alzheimer’s and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone can be compared with other similar compounds, such as:
1,4-Benzodioxan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a chloro group.
2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains an amine group instead of a chloro group.
6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of a chloro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
1014-19-3 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
2-chloro-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone |
InChI |
InChI=1S/C10H9ClO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2 |
InChIキー |
GGYILPUWMPSRRH-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
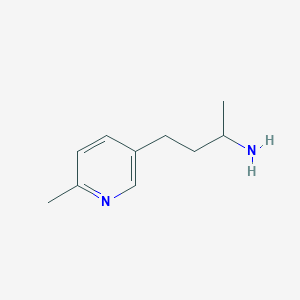
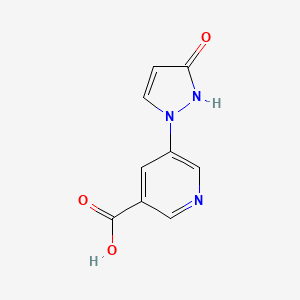
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)

